2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone
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Overview
Description
2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and an indole moiety. Compounds containing piperazine and indole structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone typically involves:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Indole Attachment: The indole moiety is introduced via a condensation reaction with an appropriate indole derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions and the use of automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions might target the carbonyl group in the ethanone linkage.
Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced ethanone derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design, particularly for targeting neurological receptors.
Biological Studies: Used as a probe to study receptor-ligand interactions.
Industrial Chemistry: Potential use in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts on a neurological receptor, it might function as an agonist or antagonist, modulating neurotransmitter activity. The indole moiety could interact with receptor sites, while the piperazine ring might influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzylpiperazin-1-yl)-1-(1H-indol-3-yl)ethanone: Lacks the methyl group on the indole ring.
2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)propanone: Has a propanone instead of an ethanone linkage.
Uniqueness
The presence of the methyl group on the indole ring and the specific ethanone linkage might confer unique binding properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-17-22(19-9-5-6-10-20(19)23-17)21(26)16-25-13-11-24(12-14-25)15-18-7-3-2-4-8-18/h2-10,23H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSIIDYHRZUOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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